molecular formula C8H14O5 B053580 1,2-O-Isopropylidene-a-L-xylofuranose CAS No. 114861-22-2

1,2-O-Isopropylidene-a-L-xylofuranose

Cat. No.: B053580
CAS No.: 114861-22-2
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-VZFHVOOUSA-N
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Description

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring: This step involves cyclization reactions under controlled conditions.

    Introduction of the hydroxymethyl group: This is usually achieved through hydroxylation reactions using specific reagents.

    Dimethylation: The addition of methyl groups is carried out using methylating agents under specific conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch processing: Utilizing large reactors to carry out the synthesis in stages.

    Continuous flow synthesis: Employing continuous reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating enzymatic activity.

    Interact with cellular receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol: shares structural similarities with other tetrahydrofuro[2,3-d][1,3]dioxol derivatives.

    Other hydroxymethylated compounds: Compounds with hydroxymethyl groups exhibit similar reactivity and applications.

Uniqueness

    Structural uniqueness: The specific arrangement of functional groups and the tetrahydrofuro[2,3-d][1,3]dioxol ring make this compound unique.

    Reactivity: The compound’s reactivity profile distinguishes it from other similar compounds, making it valuable in specific applications.

This detailed article provides a comprehensive overview of (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQZVBVVJJRKM-VZFHVOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435613
Record name 1,2-O-Isopropylidene-a-L-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114861-22-2
Record name 1,2-O-Isopropylidene-a-L-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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